molecular formula C12H20ClNO3 B125764 alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride CAS No. 1420-27-5

alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride

Cat. No.: B125764
CAS No.: 1420-27-5
M. Wt: 261.74 g/mol
InChI Key: FBJGAKKBRRBUOG-UHFFFAOYSA-N
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Description

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride is a chemical compound with the molecular formula C12H20ClNO3. It is known for its unique structure, which includes an isopropylamino group and a vanillyl alcohol moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride typically involves the reaction of vanillyl alcohol with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride can be compared with other similar compounds, such as:

    Vanillyl alcohol: Lacks the isopropylamino group, resulting in different chemical and biological properties.

    Isopropylamine derivatives: These compounds have similar structural features but may exhibit different reactivity and applications.

    Other substituted vanillyl alcohols:

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-8(2)13-7-11(15)9-4-5-10(14)12(6-9)16-3;/h4-6,8,11,13-15H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJGAKKBRRBUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1212-03-9 (Parent)
Record name Metiprenaline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40926619
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1)
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Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420-27-5, 13015-70-8
Record name Benzenemethanol, 4-hydroxy-3-methoxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
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Record name Metiprenaline hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride
Source ChemIDplus
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Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1)
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Record name α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride
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Record name (±)-α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride
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Record name METIPRENALINE HYDROCHLORIDE
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